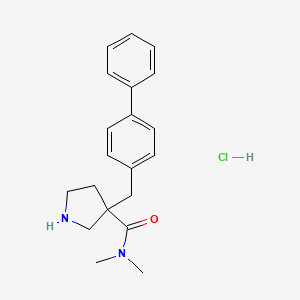
N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In the case of “N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride”, the specific synthesis process is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride” is characterized by a pyrrolidine ring attached to a pyridine ring via a carboxamide group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, while the pyridine ring is an aromatic six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
Synthesis Processes and Intermediate Compounds
- Synthesis of Novel Compounds : A study by Wei et al. (2016) discusses the scalable synthesis of a compound structurally related to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, used as a Rho kinase inhibitor for central nervous system disorders (Wei et al., 2016).
- Intermediate in Synthesis of Dihydropyrrolizines : Calvo et al. (2002) utilized compounds similar to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride in the synthesis of 2,3-di-hydropyrrolizines, demonstrating its role as a versatile intermediate in chemical synthesis (Calvo et al., 2002).
Pharmaceutical and Biological Activity
- Antimicrobial Activity : Zhuravel et al. (2005) synthesized compounds structurally related to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride and tested their antibacterial and antifungal activities, showing the potential of such compounds in antimicrobial applications (Zhuravel et al., 2005).
- Potential Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized and evaluated compounds related to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride for antidepressant and nootropic activities, indicating their potential application in treating mental health disorders (Thomas et al., 2016).
Chemical Properties and Reactions
- Ring Opening Reactions : Gazizov et al. (2015) explored the ring opening of compounds related to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, leading to the formation of new substituted dibenzoxanthenes, which showcases the chemical versatility of these compounds (Gazizov et al., 2015).
Catalysis and Chemical Engineering
- Novel Deconjugative Esterification : Sano et al. (2006) discussed the catalysis involving compounds structurally similar to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride in esterification reactions, demonstrating their utility in complex organic syntheses (Sano et al., 2006).
Novel Drug Discovery
- Potential Treatment for Cognitive Deficits : Wishka et al. (2006) identified a compound structurally similar to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride as a potent agonist for the alpha7 nicotinic acetylcholine receptor, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Propriétés
IUPAC Name |
N-pyridin-2-ylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPGZVQGHHFJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



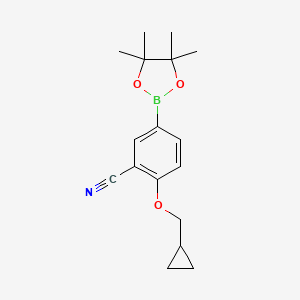
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
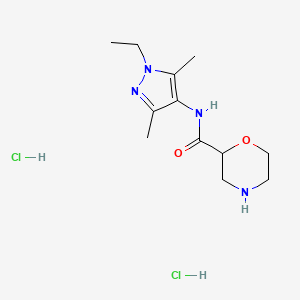
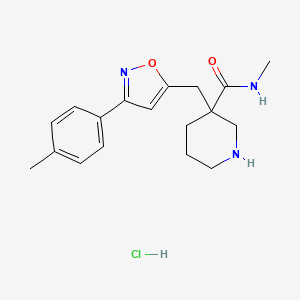
![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)


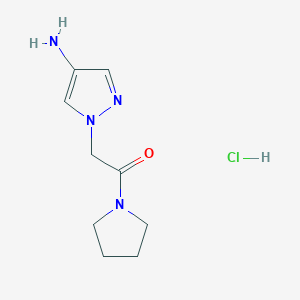
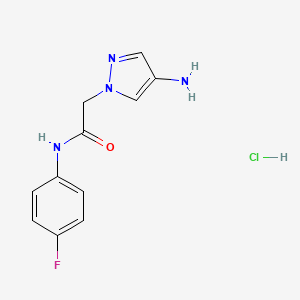
![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
